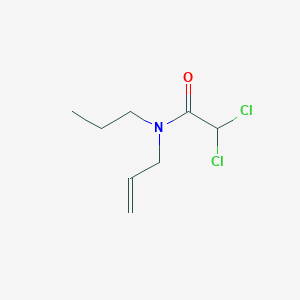
3-Fluorodibenzofuran
Vue d'ensemble
Description
3-Fluorodibenzofuran is a chemical compound with the linear formula C12H7FO . It is a part of the benzofuran compounds which are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran compounds has been a subject of research. A review on the synthesis of dibenzofurans describes the creation of the C–O bond of the furan ring, the formation of dibenzofurans by cyclizing diarylether derivatives, and the construction of dibenzofurans from benzofuran or phenol derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with a fluorine atom attached. The molecular weight is 186.187 . For a detailed molecular structure, tools like MolView can be used to convert the structural formula into a 3D model.Applications De Recherche Scientifique
Fluorination Process and Regioselectivity
Research on dibenzofuran, including 3-Fluorodibenzofuran, has revealed insights into the fluorination process and regioselectivity. The study by Zupan, Iskra, and Stavber (1996) focused on the effects of N-F type reagent structure and reaction conditions on fluorination. They discovered that the yields of fluorinated products and the regioselectivity depend on the reagent used. In reactions with dibenzofuran, three products, including this compound, were formed, with varying ratios depending on the reagent. This research is critical in understanding the fluorination mechanism of dibenzofurans (Zupan, Iskra, & Stavber, 1996).
Alzheimer's Disease Treatment
A 2017 study by Czarnecka et al. explored the synthesis and evaluation of tetrahydroacridine derivatives with 3-Fluorobenzoic acid moiety for Alzheimer's Disease (AD) treatment. These compounds were found to be potent inhibitors of cholinesterases and aggregation of β-amyloid, with some showing higher inhibitory potency than reference drugs. This indicates the potential of this compound derivatives in developing treatments for AD (Czarnecka et al., 2017).
Dearomatizing Fluoroaroylation
Yu et al. (2022) reported on the dearomatizing 2,3-fluoroaroylation of benzofurans, which includes the this compound scaffold, widely found in natural products and biologically active compounds. They utilized aroyl fluorides as bifunctional reagents to access 2,3-difunctionalized dihydrobenzofurans, demonstrating broad substrate scope and high functional group compatibility. This research highlights the potential of this compound in synthesizing biologically significant compounds (Yu et al., 2022).
Mannich Addition in Medicinal Chemistry
In the realm of medicinal chemistry, Li, Lin, and Du (2019) developed an organocatalyzed asymmetric Mannich reactionof 3-Fluorooxindoles with dibenzo[b,f][1,4]oxazepines. This reaction, which was catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalyst, achieved excellent yields and high diastereo- and enantioselectivities. This work is significant in constructing chiral tetrasubstituted C‒F stereocenters, which are crucial in the development of various pharmacophores (Li, Lin, & Du, 2019).
Antitumor Activities
A study by Lin et al. (2019) on the anthelmintic flubendazole revealed its potent antitumor activity in colorectal cancer (CRC) cell lines and in a nude mouse model. This research showed that flubendazole blocks the nuclear translocation of STAT3, an oncogene, and activates major autophagy-related genes, indicating its potential as a novel anticancer drug (Lin et al., 2019).
High-Performance Liquid Chromatography (HPLC) and Detection of Amino Acids
The use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative of this compound, as a precolumn fluorescent labeling reagent for HPLC of amino acids, was explored by Watanabe and Imai (1981). This technique allows for the sensitive detection of amino acids, including proline and hydroxyproline, demonstrating the utility of fluorodibenzofurans in biochemical analysis (Watanabe & Imai, 1981).
Orientations Futures
Propriétés
IUPAC Name |
3-fluorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVHWGKANITCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315203 | |
| Record name | 3-Fluorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391-54-8 | |
| Record name | 3-Fluorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUORODIBENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-(4-chlorophenyl)-2-[2-(4-nitrophenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B3336776.png)









